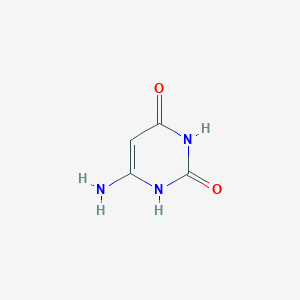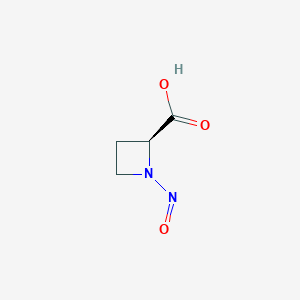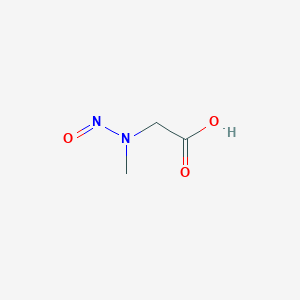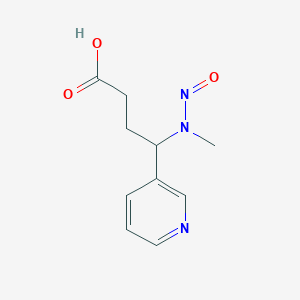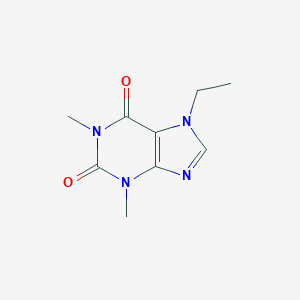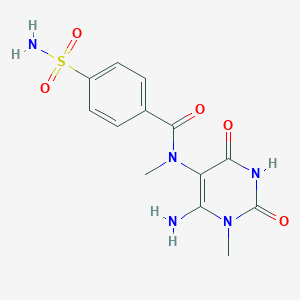
N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-methyl-4-sulfamoylbenzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves the condensation of specific benzoic acids with derivatives of pyrimidine, as seen in the creation of various pyrimidine derivatives through chlorination, amination, and heterocyclization processes (Harutyunyan et al., 2015). This method suggests a possible route for the synthesis of N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-methyl-4-sulfamoylbenzamide, involving similar starting materials and reaction conditions.
Molecular Structure Analysis
Molecular structure analysis of similar compounds involves the use of techniques like X-ray diffraction and density functional theory (DFT) calculations to determine optimized geometric bond lengths and angles. For example, the crystal structure of a related compound was analyzed, revealing its geometric dimensions and the nature of its molecular interactions (Huang et al., 2020). Such analyses provide insights into the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding its chemical behavior.
Chemical Reactions and Properties
The chemical reactivity of pyrimidine derivatives can be influenced by their structural features. For instance, the presence of specific functional groups can facilitate reactions such as carbonyl arylation and hydrosilylation, leading to the formation of various products with high selectivity and efficiency (Imlinger et al., 2005). Understanding these reactions is essential for exploring the compound's potential applications in synthesis and drug development.
Physical Properties Analysis
The physical properties of compounds like N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-methyl-4-sulfamoylbenzamide can be inferred from studies on similar molecules. Properties such as solubility, melting point, and crystal structure can significantly affect a compound's suitability for pharmaceutical applications. For example, the solubility of polyimides, which share structural similarities with the compound , in organic solvents indicates their potential for formulation in various dosage forms (Butt et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be assessed through studies on similar compounds. For instance, the antimicrobial activity of methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)-sulfamoyl]phenylamino}-4-oxobut-2-enoates and their silver salts suggests potential biological activities for N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-methyl-4-sulfamoylbenzamide (Gein et al., 2020). These properties are crucial for the development of new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Eco-friendly Synthesis Methods
An eco-friendly and enantiospecific synthesis method using the Biginelli reaction has been reviewed, highlighting a sustainable approach to creating dihydropyrimidinones (DHPMs), which are structurally similar to the queried compound. This synthesis uses green solvents and aims for minimal environmental impact, demonstrating the potential for environmentally conscious methods in developing compounds with complex structures like "N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-methyl-4-sulfamoylbenzamide" (Benincá et al., 2020).
Sulfonamide Inhibitors
The therapeutic applications of sulfonamide inhibitors, which share a functional group with the queried compound, have been extensively reviewed. These inhibitors have broad applications in treating bacterial infections, cancer, and other diseases. The review underscores the versatility of sulfonamide-based compounds in medicinal chemistry, suggesting potential research directions for similar compounds (Gulcin & Taslimi, 2018).
Anti-inflammatory Applications
Research on substituted 1,2,3,4-tetrahydropyrimidine derivatives, structurally related to the query compound, has shown promising in vitro anti-inflammatory activity. This study provides a foundation for exploring the anti-inflammatory potential of similar compounds, indicating a possible application area for "N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-methyl-4-sulfamoylbenzamide" (Gondkar, Deshmukh, & Chaudhari, 2013).
Eigenschaften
IUPAC Name |
N-(6-amino-1-methyl-2,4-dioxopyrimidin-5-yl)-N-methyl-4-sulfamoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O5S/c1-17(9-10(14)18(2)13(21)16-11(9)19)12(20)7-3-5-8(6-4-7)24(15,22)23/h3-6H,14H2,1-2H3,(H2,15,22,23)(H,16,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYBOBQSBKKFQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)NC1=O)N(C)C(=O)C2=CC=C(C=C2)S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392020 | |
| Record name | N-(6-Amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-methyl-4-sulfamoylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-methyl-4-sulfamoylbenzamide | |
CAS RN |
149981-39-5 | |
| Record name | N-(6-Amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-methyl-4-sulfamoylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



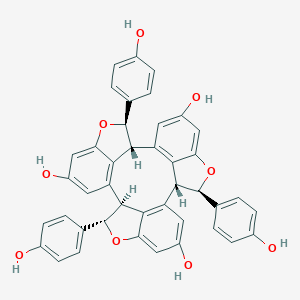
![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15514.png)



